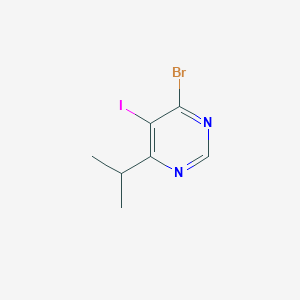

4-Bromo-5-iodo-6-isopropylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrIN2 |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

4-bromo-5-iodo-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H8BrIN2/c1-4(2)6-5(9)7(8)11-3-10-6/h3-4H,1-2H3 |

InChI Key |

QXUDTDSVTHCAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)Br)I |

Origin of Product |

United States |

Preparation Methods

Sequential Bromination and Iodination

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | POBr₃ | Toluene | 110 | 78–82 |

| Iodination | ICl, CuI | DMF | 70 | 65–70 |

Ring Construction via Condensation Reactions

Biginelli-Type Cyclization

The Biginelli reaction, traditionally used for dihydropyrimidine synthesis, can be adapted for pyrimidine derivatives by incorporating halogenated β-keto esters. For example, methyl 2-(4-bromophenyl)acetate has been cyclized with urea and iodinated aldehydes to yield 4,6-dihalopyrimidines. Modifying this approach:

-

Synthesis of 6-isopropyl-4-hydroxypyrimidine via cyclization of isopropyl acetoacetate with guanidine carbonate.

-

Halogenation using phosphorus oxychloride (POCl₃) for hydroxyl-to-chloride conversion, followed by bromide-iodide exchange via Finkelstein reaction.

This method achieves a total yield of 52.8% for analogous dichloropyrimidines, suggesting scalability for bromo-iodo derivatives.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from the preparation of 2,4-dimethoxy-5-bromopyrimidine highlight the critical role of methanol as both solvent and nucleophile. For iodination:

Stoichiometric Considerations

Molar ratios significantly impact halogenation efficiency:

-

A 1:1.5 ratio of pyrimidine to bromine maximizes bromide incorporation without overhalogenation.

-

Iodine must be added dropwise to minimize polyiodination byproducts.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms at positions 4 and 5 undergo nucleophilic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols.

Example Reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, 80°C, 12h | 4-Benzylamino-5-iodo-6-isopropylpyrimidine | 78% | |

| Sodium methoxide | EtOH, reflux, 6h | 4-Methoxy-5-iodo-6-isopropylpyrimidine | 65% |

-

Mechanism:

The reaction proceeds via a two-step process:

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, leveraging both bromine and iodine as leaving groups.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C, 24h | 4-Phenyl-5-iodo-6-isopropylpyrimidine | 82% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, XantPhos | Toluene, 110°C, 18h | 4-Morpholino-5-iodo-6-isopropylpyrimidine | 70% |

-

Selectivity: Iodine at C5 shows higher reactivity in couplings compared to bromine at C4 due to weaker C–I bonds .

Halogen Exchange Reactions

The iodine substituent can be replaced via halogen-exchange reactions, enabling access to derivatives with alternative halogens.

Fluorination Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KF/CuI | DMF, 150°C, 24h | 4-Bromo-5-fluoro-6-isopropylpyrimidine | 58% |

Cyclization and Ring Functionalization

The pyrimidine ring can undergo further functionalization to form fused heterocycles.

Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃, CuI | DMSO, 120°C, 8h | 4-Bromo-5-azido-6-isopropylpyrimidine (precursor to triazole derivatives) | 75% |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that halogenated pyrimidines, including 4-bromo-5-iodo-6-isopropylpyrimidine, exhibit promising anticancer properties. These compounds can interfere with cellular processes critical for cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation and survival mechanisms .

Mechanism of Action

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Investigations into its binding affinity with specific proteins are essential for understanding its biological activity and potential side effects when used in pharmaceutical formulations.

Antimicrobial Properties

Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of brominated pyrimidines exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives similar to this compound showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli in vitro .

Future research could focus on:

- Optimization of Anticancer Activity : Further studies to enhance the selectivity and potency of this compound against specific cancer types.

- Exploration of Combination Therapies : Investigating the effects of this compound in combination with other anticancer agents to improve therapeutic outcomes.

- Mechanistic Studies : Detailed exploration of its interaction with cellular targets to elucidate the pathways affected by this compound.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-6-isopropylpyrimidine depends on its specific application. In biochemical assays, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing various biological pathways . The isopropyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-Bromo-5-iodo-6-isopropylpyrimidine and related compounds:

Key Observations :

- Halogen Effects : The dual halogenation (Br and I) in the target compound distinguishes it from analogs like 5-Bromo-4,6-dimethoxypyrimidine (Br only) and 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (Cl and I). Iodo groups enhance polarizability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromo substituents are more cost-effective for standard couplings .

- Steric and Electronic Effects : The isopropyl group at position 6 introduces significant steric hindrance compared to methyl () or cyclopropyl () groups. This bulkiness may reduce binding affinity in biological systems but improve lipid solubility for pesticidal applications .

- Functional Group Diversity: The absence of an amine group (cf.

Physicochemical Properties

While exact data for this compound are unavailable, comparisons can be inferred:

- Molecular Weight : The iodo substituent increases molecular weight significantly compared to bromo/chloro analogs. For example, 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (C₅H₆ClIN₃, ~273.5 g/mol) is lighter than the target compound due to fewer alkyl groups .

- Lipophilicity : The isopropyl group enhances lipophilicity (logP) relative to methoxy or cyclopropyl substituents, which could improve membrane permeability in agrochemical formulations .

Biological Activity

4-Bromo-5-iodo-6-isopropylpyrimidine is a heterocyclic organic compound notable for its unique structural features, including bromine and iodine substituents on a pyrimidine ring and an isopropyl group at the 6-position. Its molecular formula is CHBrI N, with a molecular weight of approximately 292.96 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Chemical Structure and Reactivity

The presence of halogen atoms (bromine and iodine) in this compound significantly influences its reactivity and biological interactions. These halogens can participate in various chemical reactions, enhancing the compound's ability to bind with biological targets such as enzymes and receptors.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrI N | Contains both bromine and iodine, unique reactivity |

| 5-Bromo-4-isopropylpyrimidine | CHBrN | Lacks iodine; different substitution pattern |

| 4-Bromo-2,6-dimethylpyrimidine | CHBrN | Contains methyl groups instead of iodine |

| 5-Iodo-6-isopropylpyrimidine | CHIN | Contains iodine but lacks bromine; different reactivity |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The compound's interaction studies suggest potential applications in therapeutic settings.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific enzymes involved in cellular processes. For instance, it has been explored as an inhibitor of the proteasome system, which plays a critical role in regulating protein degradation pathways essential for cancer cell survival .

Receptor Modulation

The compound's potential to modulate G protein-coupled receptors (GPCRs) has also been investigated. GPCRs are vital for various physiological processes, including neurotransmission and hormone signaling. The ability of this compound to interact with these receptors could lead to significant therapeutic implications, particularly in neuropsychiatric disorders .

Case Studies

Recent studies have focused on the pharmacological effects of this compound in animal models. For example, one study demonstrated that administration of this compound resulted in changes in behavioral responses associated with anxiety and depression, suggesting its potential as a therapeutic agent for mood disorders .

Table 2: Summary of Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-5-iodo-6-isopropylpyrimidine, and how can reaction conditions be controlled to minimize side-product formation?

- Methodological Answer : The synthesis typically involves halogenation of a pyrimidine precursor. For bromination and iodination, sequential nucleophilic substitution under controlled temperatures (0–5°C for bromine, room temperature for iodine) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended. Use inert atmospheres (N₂/Ar) to prevent oxidation. Side-product formation (e.g., dihalogenated derivatives) can be minimized by stoichiometric control and slow addition of halogenating agents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Characterization should include ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400–600 MHz in CDCl₃ or DMSO-d₆) resolves aromatic protons and isopropyl substituents. ¹³C NMR confirms halogenated carbon environments.

- Mass Spectrometry : HRMS (ESI or EI mode) validates molecular weight and isotopic patterns (Br/I).

- XRD : For crystalline samples, XRD provides unambiguous bond-length and angle data.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%).

Cross-referencing these methods ensures accuracy, especially when distinguishing between structural isomers .

Q. How does steric hindrance from the isopropyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The isopropyl group at position 6 creates steric bulk, slowing nucleophilic attacks at adjacent positions (e.g., C4-Br). To mitigate this, use polar aprotic solvents (e.g., DMF) to stabilize transition states and elevated temperatures (60–80°C). Kinetic studies (monitored via ¹H NMR or GC-MS) can quantify reaction rates. Comparative experiments with non-sterically hindered analogs (e.g., 4-Bromo-5-iodopyrimidine) highlight steric effects .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for Br/I. Calculate Fukui indices to identify electrophilic sites.

- Transition State Analysis : Compare activation energies for coupling at C4-Br vs. C5-I.

- Validation : Correlate DFT predictions with experimental Suzuki-Miyaura or Ullmann coupling outcomes (Pd catalysts, aryl boronic acids).

This approach bridges theoretical frameworks and empirical data, resolving contradictions in reported regioselectivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in metal-mediated reactions?

- Methodological Answer :

- Systematic Parameter Variation : Test catalyst loading (0.5–5 mol%), ligands (e.g., PPh₃ vs. XPhos), and solvents (THF vs. toluene).

- Kinetic Profiling : Use in situ IR or Raman spectroscopy to track intermediate formation.

- Statistical Analysis : Apply factorial design (2³ experiments) to identify interactions between variables. For example, a 3-factor design (temperature, catalyst, solvent) with ANOVA quantifies significance .

Replicating studies under standardized conditions (e.g., O₂-free environments) reduces variability .

Q. How can advanced separation technologies isolate trace impurities or by-products from this compound synthesis?

- Methodological Answer :

- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) for enantiomeric impurities.

- Crystallization Screening : High-throughput screening (HTS) with 96-well plates identifies optimal solvent mixtures.

- Mass-Directed Purification : LC-MS isolates low-abundance by-products (e.g., dehalogenated derivatives) for structural elucidation via tandem MS/MS .

Addressing Data Contradictions

Q. How should researchers address discrepancies in reported reaction yields of halogenation reactions involving this compound?

- Methodological Answer :

- Replication Studies : Repeat experiments using identical reagents (e.g., NBS for bromination vs. I₂/KI).

- Error Analysis : Calculate confidence intervals (95% CI) for yields across triplicate trials.

- Meta-Analysis : Compare literature data using statistical tools (e.g., R or Python’s SciPy) to identify outliers or methodological biases (e.g., unoptimized workup steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.